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Compound of Interest

Compound Name: MK-2461

Cat. No.: B612127 Get Quote

This technical guide provides an in-depth overview of the preclinical and early clinical research

on MK-2461, a selective inhibitor of the c-Met receptor tyrosine kinase, in the context of cancer

therapy. This document is intended for researchers, scientists, and drug development

professionals.

Introduction
MK-2461 is a potent, orally bioavailable, and selective small-molecule inhibitor of the c-Met

proto-oncogene.[1] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor

(HGF), play crucial roles in cell proliferation, motility, migration, and invasion.[2] Aberrant

activation of the HGF/c-Met signaling pathway through mutation, amplification, or

overexpression has been implicated in the development and progression of numerous human

cancers, making it an attractive target for therapeutic intervention.[2] MK-2461 has been

investigated as a potential anti-cancer agent due to its ability to preferentially inhibit activated c-

Met in an ATP-competitive manner.[1][3]

Mechanism of Action
MK-2461 is a multi-targeted kinase inhibitor that demonstrates a strong preference for the

activated (phosphorylated) form of the c-Met receptor.[3][4] This selectivity is a distinguishing

feature compared to other ATP-competitive tyrosine kinase inhibitors that often bind to both

active and inactive kinase conformations with similar affinity.[5]
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The binding of MK-2461 to the ATP-binding site of activated c-Met prevents the

autophosphorylation of the kinase domain and subsequent downstream signaling.[1][3]

Specifically, MK-2461 effectively suppresses the phosphorylation of the juxtamembrane

domain and the C-terminal docking site of c-Met.[3][6] This blockade inhibits signaling through

two major pathways implicated in cancer progression: the phosphoinositide 3-kinase (PI3K)-

AKT pathway and the Ras-extracellular signal-regulated kinase (ERK) pathway.[3][6]

Interestingly, MK-2461 is significantly less potent at inhibiting the autophosphorylation of the c-

Met activation loop itself.[3][6] Surface plasmon resonance (BIAcore) studies have shown that

MK-2461 binds with approximately 6-fold greater affinity to phosphorylated c-Met compared to

its unphosphorylated form.[3]

In Vitro Studies
Kinase Inhibition Profile
MK-2461 exhibits potent inhibitory activity against wild-type and various oncogenic mutants of

c-Met. It also shows activity against other receptor tyrosine kinases, albeit with lower potency.
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Target Kinase IC50 (nmol/L) Notes

Wild-type c-Met 0.4 - 2.5
In vitro phosphorylation of a

peptide substrate.[3]

c-Met (N1100Y mutant) 1.5 [5]

c-Met (Y1230C mutant) 1.5 [5]

c-Met (Y1230H mutant) 1.0 [5]

c-Met (Y1235D mutant) 0.5 [5]

c-Met (M1250T mutant) 0.4 [5]

FGFR1, FGFR2, FGFR3
8- to 30-fold less potent than

for c-Met
[5]

PDGFRβ
8- to 30-fold less potent than

for c-Met
[5]

KDR, Flt1, Flt3, Flt4
8- to 30-fold less potent than

for c-Met
[5]

TrkA, TrkB
8- to 30-fold less potent than

for c-Met
[5]

Ron Less potent than for c-Met [5]

Cellular Activity
MK-2461 has demonstrated the ability to inhibit HGF-dependent cellular processes that are

crucial for tumor progression.
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Cellular Process Cell Line IC50

HGF-induced Mitogenesis 4MBr-5 204 nM[5]

HGF-induced Migration HPAF II 404 nM[5]

HGF-induced Branching

Tubulogenesis
MDCK -

IL-3-independent proliferation

(Tpr-Met transformed)
32D ~100 nM[5]

IL-3-independent proliferation

(Tpr-Met Y362C mutant)
32D ~100 nM[5]

Furthermore, a screen of a large panel of tumor cell lines revealed that 7 out of 10 of the most

sensitive lines to MK-2461 harbored genomic amplification of either MET or FGFR2.[3]

In Vivo Studies
The anti-tumor efficacy of MK-2461 has been evaluated in murine xenograft models.
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Tumor Model Dosing Regimen Tumor Growth Inhibition

GTL-16 gastric cancer

xenograft
100 mg/kg, twice daily (p.o.)

Effective suppression of tumor

growth.[3]

GTL-16 gastric cancer

xenograft
10 mg/kg, twice daily (p.o.) 62%[5]

GTL-16 gastric cancer

xenograft
50 mg/kg, twice daily (p.o.) 77%[5]

GTL-16 gastric cancer

xenograft
100 mg/kg, twice daily (p.o.) 75%[5]

GTL-16 gastric cancer

xenograft
200 mg/kg, once daily (p.o.) 90%[5]

NIH-3T3 cells with oncogenic

c-Met mutants
- Inhibition of tumor growth.[3]

NIH3T3 tumors with c-Met

T3936C mutant
134 mg/kg, twice daily 78%[5]

NIH3T3 tumors with c-Met

T3997C mutant
134 mg/kg, twice daily 62%[5]

In vivo studies also confirmed that oral administration of MK-2461 leads to a dose-dependent

inhibition of c-Met phosphorylation (at Y1349) in GTL-16 tumors, which correlated with plasma

concentrations of the drug.[7]

Phase I Clinical Study
A first-in-human, open-label, multicenter Phase I dose-escalation study of MK-2461 was

conducted in patients with advanced solid tumors refractory to standard therapy.[8]
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Parameter Finding

Dosing Regimens Tested
60mg daily, 60mg BID, 120mg BID, 180 mg BID.

[8]

Maximum Tolerated Dose (MTD) Not reached in the reported cohorts.[8]

Tolerability

Generally well-tolerated at the tested doses;

91% of patients experienced no greater than

Grade 1 drug-related toxicity.[8]

Pharmacokinetics (PK)

Rapid Tmax (1-3 hours) across all dosing

cohorts.[8] Terminal half-life of 6.3 hours for the

once-daily dosing cohort.[8]

Efficacy

No objective antitumor responses were

observed.[8] One patient with mucinous

carcinoma of the appendix had stable disease

for 6 cycles.[8]

Experimental Protocols
In Vitro Kinase Assay

Objective: To determine the IC50 values of MK-2461 against c-Met and other kinases.

Methodology:

Recombinant kinase domains of the target enzymes are used.

A peptide substrate recognized by the kinase is utilized.

The kinase, substrate, and varying concentrations of MK-2461 are incubated in the

presence of ATP.

The level of substrate phosphorylation is measured, typically using a method that detects

the incorporation of phosphate (e.g., radioactive ATP) or a specific antibody against the

phosphorylated substrate.
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IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Cell-Based Phosphorylation Assay
Objective: To assess the effect of MK-2461 on the phosphorylation of c-Met and its

downstream signaling proteins in cultured cells.

Methodology:

Tumor cells with constitutive c-Met activation (e.g., GTL-16) or cells that can be stimulated

with HGF (e.g., A549) are cultured.

Cells are treated with various concentrations of MK-2461 for a specified period (e.g., 2

hours).

For HGF-inducible models, cells are stimulated with HGF for a short period (e.g., 10

minutes) following inhibitor treatment.

Cells are lysed, and protein extracts are prepared.

Western blotting is performed using antibodies specific for the phosphorylated forms of c-

Met (e.g., pY1003, pY1234/35, pY1349), AKT (pS473), and ERK1/2 (pT202/Y204), as well

as antibodies for the total protein levels as loading controls.

The intensity of the bands is quantified to determine the extent of inhibition.

Murine Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of MK-2461.

Methodology:

Human tumor cells (e.g., GTL-16) are injected subcutaneously into immunocompromised

mice (e.g., nude mice).

Tumors are allowed to grow to a palpable size.
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Mice are randomized into vehicle control and treatment groups.

MK-2461 is administered orally at specified doses and schedules.

Tumor volume is measured regularly (e.g., twice a week) using calipers.

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g.,

Western blotting for p-Met).

Tumor growth inhibition is calculated by comparing the tumor volumes in the treated

groups to the control group.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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